4,4'-Bis(2,3-epoxypropoxy)biphenyl

説明

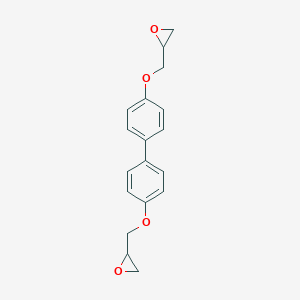

4,4’-Bis(2,3-epoxypropoxy)biphenyl is a chemical compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol . It is characterized by the presence of two epoxypropoxy groups attached to a biphenyl core. This compound is known for its applications in the production of epoxy resins, which are widely used in various industrial and scientific fields due to their excellent mechanical properties and chemical resistance .

特性

IUPAC Name |

2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRVXYJWUUMVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947511 | |

| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90837-23-3, 2461-46-3 | |

| Record name | YL 6121 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90837-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxymethylene)]bis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(2,3-epoxypropoxy)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(2,3-epoxypropoxy)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Oxidative Coupling of 2,6-Di-tert-butylphenol

The process involves:

-

Oxidative dimerization : 2,6-Di-tert-butylphenol undergoes oxygen-mediated coupling to form a diphenoquinone intermediate.

-

Reduction : The quinone is reduced using excess 2,6-di-tert-butylphenol in an oxygen-free environment, yielding 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol.

-

Dealkylation : High-temperature treatment removes tert-butyl groups, producing pure 4,4'-biphenol.

Key Parameters for Precursor Purity

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 180–200°C | Higher temperatures reduce side products |

| Solvent | Toluene or Xylene | Enhances solubility of intermediates |

| Reaction Time | 6–8 hours | Prolonged duration ensures complete dealkylation |

This method achieves yields exceeding 85%, with purity critical for subsequent epoxidation.

Epoxidation of 4,4'-Biphenol

The reaction of 4,4'-biphenol with epichlorohydrin forms this compound. Two primary approaches dominate: laboratory-scale synthesis and industrial production .

Laboratory-Scale Synthesis

In research settings, the reaction proceeds under controlled conditions:

-

Reagent Ratios : A molar ratio of 1:2 (biphenol to epichlorohydrin) ensures complete etherification.

-

Base Catalyst : Sodium hydroxide (40% aqueous solution) facilitates dehydrohalogenation.

-

Solvent System : Tetrahydrofuran (THF) or dimethylformamide (DMF) improves reactant miscibility.

Reaction Mechanism :

-

Step 1 : Nucleophilic attack of biphenol’s hydroxyl group on epichlorohydrin, forming a chlorohydrin intermediate.

-

Step 2 : Base-mediated elimination of HCl, yielding the epoxy group.

Typical Conditions :

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Yield | 70–75% |

Industrial Production

Scaled-up synthesis prioritizes cost efficiency and reproducibility:

-

Continuous Reactors : Tubular flow reactors maintain consistent temperature and mixing.

-

Catalyst Recovery : NaOH is neutralized post-reaction and filtered to minimize waste.

-

Distillation : Excess epichlorohydrin is recycled, reducing raw material costs.

Industrial Optimization Data :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Throughput | 10–50 g/batch | 100–500 kg/hour |

| Energy Consumption | Moderate | Optimized via heat exchangers |

| Purity | ≥95% | ≥98% |

Purification and Characterization

Post-synthesis purification ensures the compound meets application-specific standards.

Solvent Recrystallization

Chromatographic Methods

-

Flash Chromatography : Silica gel columns with ethyl acetate/hexane eluent resolve epoxy derivatives from byproducts.

-

HPLC Analysis : Confirms purity >99% for high-performance applications.

Comparative Purification Efficiency :

| Method | Purity Achieved | Time Required |

|---|---|---|

| Recrystallization | 95–97% | 8–12 hours |

| Flash Chromatography | 98–99% | 2–4 hours |

Alternative Synthetic Routes

化学反応の分析

Types of Reactions: 4,4’-Bis(2,3-epoxypropoxy)biphenyl undergoes various chemical reactions, including:

Epoxide Ring-Opening Reactions: These reactions occur in the presence of nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding adducts.

Polymerization Reactions: The compound can undergo polymerization to form epoxy resins, which are used in coatings, adhesives, and composite materials.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Lewis acids or bases to facilitate the ring-opening reactions.

Conditions: Typically carried out at elevated temperatures to enhance reaction rates.

Major Products Formed:

Epoxy Resins: Formed through polymerization reactions.

Adducts: Formed through nucleophilic ring-opening reactions.

科学的研究の応用

Chemistry

Crosslinker in Polymer Synthesis

BEPB is widely utilized as a crosslinker in the production of advanced polymeric materials. Its epoxy groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds that enhance the mechanical and thermal properties of the resulting materials. This makes it particularly valuable in creating epoxy resins used in coatings and adhesives.

Production of Carbon Nanotubes

The compound plays a crucial role in the synthesis of carbon nanotubes. By acting as a crosslinking agent, it helps improve the structural integrity and performance of these nanomaterials .

Biology

Potential Anti-Cancer Agent

Research indicates that BEPB exhibits cytotoxic effects against various cancer cell lines. Studies have shown its ability to induce apoptosis in prostate cancer cells by inhibiting topoisomerase II activity, which leads to DNA damage and subsequent cell death. This property positions BEPB as a candidate for further exploration in cancer therapeutics .

Biocompatibility Studies

Investigations into the biocompatibility of BEPB suggest its potential use in medical applications, including drug delivery systems and biomedical devices. The compound's ability to form stable, non-reactive surfaces enhances its suitability for such applications .

Industry

Epoxy Resins Production

BEPB is extensively used in the production of high-performance epoxy resins that are essential for electronic components, structural adhesives, and protective coatings. Its unique properties contribute to the durability and effectiveness of these materials .

Fire Resistance Enhancements

In addition to its primary applications, BEPB has been incorporated into polymers and plastics to enhance their fire resistance properties, making it valuable in safety-critical applications .

作用機序

The mechanism of action of 4,4’-Bis(2,3-epoxypropoxy)biphenyl primarily involves its ability to undergo epoxide ring-opening reactions. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of crosslinked polymer networks. In biological systems, its potential anti-cancer activity is attributed to its ability to interfere with cellular processes and inhibit the proliferation of cancer cells .

類似化合物との比較

4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl: This compound has similar epoxy functionalities but differs in the presence of additional methyl groups, which can influence its physical and chemical properties.

4,4’-Dihydroxybiphenyl: The precursor to 4,4’-Bis(2,3-epoxypropoxy)biphenyl, lacking the epoxy groups but sharing the biphenyl core.

Uniqueness: 4,4’-Bis(2,3-epoxypropoxy)biphenyl is unique due to its specific structure, which imparts excellent mechanical strength and chemical resistance to the materials it forms. Its ability to undergo various chemical reactions makes it a versatile compound in both industrial and research applications .

生物活性

4,4'-Bis(2,3-epoxypropoxy)biphenyl is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of the existing research.

- Molecular Formula : C18H18O4

- Molecular Weight : 302.34 g/mol

- CAS Number : 104-40-5

The biological activity of this compound is primarily attributed to its epoxy groups, which can undergo various chemical reactions such as nucleophilic attacks. These reactions may lead to the formation of reactive intermediates that can interact with biological macromolecules, including proteins and nucleic acids.

Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound can induce apoptosis in prostate cancer cells through the inhibition of topoisomerase II activity, leading to DNA damage and cell death .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. The compound's ability to disrupt microbial cell membranes has been suggested as a potential mechanism for its antimicrobial effects.

Case Studies

- Prostate Cancer Research

-

Antimicrobial Testing

- In another study focusing on antimicrobial properties, this compound was tested against common pathogens. The results showed a notable reduction in bacterial viability at concentrations as low as 20 µg/mL, showcasing its potential as a natural antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against bacterial strains |

Table 2: IC50 Values for Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。